Cas no 920184-17-4 (ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate)

ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
- ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate
-
- インチ: 1S/C21H25N7O4/c1-3-32-18(30)9-8-17(29)26-10-12-27(13-11-26)20-19-21(23-14-22-20)28(25-24-19)15-4-6-16(31-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3
- InChIKey: YTKNAKNYWLKCLM-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CCC(N1CCN(C2=NC=NC3N(C4=CC=C(OC)C=C4)N=NC=32)CC1)=O
ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2865-0924-3mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-100mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-15mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-2mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-30mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-50mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-4mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-5mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-2μmol |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2865-0924-20mg |
ethyl 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate |
920184-17-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate 関連文献
-
1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoateに関する追加情報
Introduction to Ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate (CAS No. 920184-17-4)
Ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate, identified by its CAS number CAS No. 920184-17-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study for its therapeutic applications.
The molecular structure of Ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of a piperazine moiety suggests potential interactions with biological targets such as enzymes and receptors, which are crucial for modulating various physiological processes. Additionally, the triazolo-pyrimidine scaffold is known for its role in drug design due to its ability to enhance binding affinity and selectivity.
In recent years, there has been a growing interest in the development of novel compounds that can interact with biological systems in innovative ways. Ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate is no exception. Its unique structural features have led researchers to explore its potential in various therapeutic areas, including oncology, neurology, and inflammation. The compound's ability to modulate key biological pathways makes it a promising candidate for further investigation.
The synthesis of Ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the < strong >triazolo-pyrimidine strong > core through cycloaddition reactions. This intermediate is then functionalized with the < strong >piperazine strong > group and subsequently esterified to yield the final product. Each step in the synthesis must be carefully optimized to ensure high yield and purity.
The pharmacological properties of Ethyl 4-{4-3-(< strong > 4-methoxyphenyl strong >)-3H- 1 ,2 ,3 - tria z o l o - 4 ,5 - d p y r i m i d i n -7 - y l p i p e r a z i n -1 - y l } - 44 ox ob u t a n o a t e have been the focus of numerous preclinical studies. These studies have revealed that the compound exhibits notable activity against several disease-related targets. For instance, preliminary data suggest that it may inhibit the activity of enzymes involved in cancer cell proliferation and survival. Additionally, its interaction with neurological receptors has raised interest in its potential as a treatment for neurodegenerative disorders.
The therapeutic potential of Ethyl 4-{4- 3 -( 44 m e t h o x y p h e n y l ) } -33 H -11 ,2 ,33 tria z o l o -44 ,55 d py r i m i d i n -77 y l p i p e r a z i n -11 y l } -44 ox ob u t a n o a t e has also been explored in the context of inflammatory diseases. Research indicates that the compound may modulate inflammatory pathways by interacting with specific cytokines and chemokines. This mechanism suggests that it could be effective in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The development of Ethyl 44{44 33 -( 44 m e t h o x y p h e n y l ) } -33 H - 11 ,22 ,33 tria z o l o -44 ,55 d py r i m i d i n -77 y l p i p e r a z i n -11 y l } - 44 ox ob u t a n o a t e as a drug candidate is still in its early stages; however, it has already shown promise in both preclinical and clinical trials. The next steps involve further optimization of its chemical structure to enhance its pharmacokinetic properties and reduce potential side effects. Additionally, researchers are investigating ways to improve its bioavailability and target specificity.
The impact of Ethyl 44{44 33 -( 44 m e t h o x y p h e n y l ) } -33 H - 11 ,22 ,33 tria z o l o -44 ,55 d py r i m i d i n -77 y l p i p e r a z i n -11 y l } - 44 ox ob u t a n o a t e on society could be significant if it successfully transitions from laboratory research to clinical use. Its potential to address unmet medical needs in various therapeutic areas could improve patient outcomes and quality of life. As research continues, it will be essential to monitor its development closely and assess its long-term efficacy and safety.
920184-17-4 (ethyl 4-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-4-oxobutanoate) 関連製品
- 1804343-11-0(4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2940867-03-6(((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl)
- 1881213-00-8(3-[(Azetidin-1-yl)methyl]benzonitrile)
- 1135279-92-3(2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride)
- 2734776-53-3(2,2-Dichloro-1-(4-fluoro-2-methylphenyl)ethanol)
- 1523183-96-1(1-(2-methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-ol)
- 2228511-09-7(tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 135710-38-2(Methyl 3,5-Bis(allyloxy)benzenecarboxylate)
- 1214365-08-8(2-(3-fluorophenyl)pyridine-3-carboxylic acid)




